(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Description
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2S and its molecular weight is 436.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with the imidazo[2,1-b]thiazole scaffold have been found to inhibit raf kinases , and appropriately substituted imidazo[2,1-b]thiazoles could be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) .
Mode of Action
It is likely that the compound interacts with its targets (potentially raf kinases, igf-ir, and egfr) to inhibit their activity . This inhibition could result in changes to cellular signaling pathways, leading to antiproliferative effects .
Biochemical Pathways
The biochemical pathways affected by (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone are likely related to its targets. Inhibition of Raf kinases, IGF-IR, and EGFR can disrupt cellular signaling pathways involved in cell proliferation and survival . This disruption can lead to antiproliferative effects and potentially induce apoptosis in cancer cells .
Result of Action
The result of the action of this compound is likely to be antiproliferative effects on cancer cells . By inhibiting key cellular signaling pathways, the compound could disrupt cell proliferation and survival, potentially leading to apoptosis .
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-30-19-8-6-18(7-9-19)26-10-12-27(13-11-26)22(29)21-15-31-23-25-20(14-28(21)23)16-2-4-17(24)5-3-16/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXKNOKWZPIJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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